3,3-Dichloro-1,1,1-trifluoroacetone

Fluorinated Building Blocks Trifluorolactic Acid Regioselective Hydrolysis

3,3-Dichloro-1,1,1-trifluoroacetone (CAS 126266-75-9), often referred to as DCTFA, is a halogenated ketone that serves as a specialized, industrial-scale fluorinated C3 building block. Distinguished by its gem-dichloro and trifluoromethyl substitution pattern on an acetone backbone, it is produced through a modified Swarts reaction from pentachloroacetone.

Molecular Formula C₃HCl₂F₃O
Molecular Weight 180.94 g/mol
CAS No. 126266-75-9
Cat. No. B129663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-1,1,1-trifluoroacetone
CAS126266-75-9
Synonyms3,3-Dichloro-1,1,1-trifluoro-2-propanone;  1,1-Dichloro-3,3,3-trifluoroacetone;  3,3-Dichloro-1,1,1-trifluoropropan-2-one
Molecular FormulaC₃HCl₂F₃O
Molecular Weight180.94 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)(Cl)Cl
InChIInChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H
InChIKeyLPKWVIATMJLTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,3-Dichloro-1,1,1-trifluoroacetone: Differentiating a Key Fluorinated C3 Synthon from Analogous Halogenated Acetones


3,3-Dichloro-1,1,1-trifluoroacetone (CAS 126266-75-9), often referred to as DCTFA, is a halogenated ketone that serves as a specialized, industrial-scale fluorinated C3 building block [1]. Distinguished by its gem-dichloro and trifluoromethyl substitution pattern on an acetone backbone, it is produced through a modified Swarts reaction from pentachloroacetone [1]. Unlike simpler fluoro- or chloroacetones, DCTFA's unique architecture is exploited as a synthon for introducing CF3-bearing fragments into bioactive molecules and advanced materials, enabling distinct synthetic pathways inaccessible to its closest analogs [2].

Why Generic Halogenated Acetones Cannot Replace 3,3-Dichloro-1,1,1-trifluoroacetone in Regiospecific C3-Fluorinated Molecule Synthesis


Generic substitution of 3,3-dichloro-1,1,1-trifluoroacetone with other halogenated acetones (e.g., hexafluoroacetone, 1,3-dichlorotetrafluoroacetone, or non-fluorinated 1,3-dichloroacetone) is not feasible due to the compound's unique differentiated reactivity pattern, which is inverted compared to its analogs. Evidence shows that DCTFA is selectively hydrolyzed at the dichloromethyl group to provide trifluorolactic acid, a key pharmaceutical intermediate, in a single step [1]. In contrast, its closest industrial analog, 3,3,3-trichloro-1,1,1-trifluoroacetone (TCTFA), cannot undergo this direct hydrolysis to the parent acid; it instead reacts with carbon nucleophiles to yield α-substituted derivatives [1]. This divergent reactivity, where the leaving group ability and subsequent transformation of the –CHCl2 vs. –CCl3 group dictate the final product's substitution pattern, makes the compounds chemically non-interchangeable for targeted synthesis [1].

Quantitative Performance Evidence for 3,3-Dichloro-1,1,1-trifluoroacetone: Comparative Reactivity, Yield, and Process Data


Head-to-Head Reactivity: Direct Hydrolysis to Trifluorolactic Acid vs. Nucleophilic Addition for α-Substituted Derivatives

A direct comparison of DCTFA and its trichloro analog TCTFA reveals a fundamental divergence in reactivity that dictates their downstream application. Under optimized basic conditions (30% NaOH, pH > 12, <25°C, 1 h), DCTFA in its hydrate form was directly hydrolyzed to trifluorolactic acid on a 200 g scale with an isolated yield of 92% [1]. In contrast, TCTFA does not undergo this reaction to form the parent acid; instead, it reacts with carbon nucleophiles (e.g., Grignard reagents or arenes via Friedel-Crafts) to form adducts that are subsequently transformed into α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid (63% yield over three steps) and Mosher's acid [1]. This demonstrates that DCTFA is the sole viable precursor for the direct, high-yielding synthesis of the unsubstituted acid.

Fluorinated Building Blocks Trifluorolactic Acid Regioselective Hydrolysis

Form-Dependent Reactivity: The Critical Role of the Hydrate Form in Achieving High Hydrolysis Yields

The physical form of DCTFA is not a trivial consideration; it is a critical process parameter. The optimized industrial hydrolysis procedure explicitly specifies the use of DCTFA in its trihydrate form [1]. While the paper does not provide yield data for an anhydrous DCTFA control under identical conditions, it identifies the use of the hydrate form as one of two 'critical reaction conditions' for achieving the reported 92% yield [1]. This represents a class-level inference where the procurement of the correct hydrate (or ensuring the ability to hydrate the material) is essential for replicating published high-yielding procedures, differentiating it from vendors supplying solely the anhydrous form.

Process Chemistry Hydrate Reactivity Trifluorolactic Acid Synthesis

Superior Industrial Synthesis Route: Tin Tetrahalide-Catalyzed Fluorination for High Selectivity

Patented process improvements demonstrate a clear advantage of a specific synthetic route for DCTFA over prior art. A process using tin tetrahalide as a catalyst for the liquid-phase fluorination of pentachloroacetone was developed to overcome the drawbacks of older methods [1]. The patent specifies that this method ‘suppress[es] corrosion of a reactor’ compared to antimony pentachloride-catalyzed routes and is ‘high in yield of chlorofluoroacetones’ while minimizing the formation of 'reduction products such as 3-chloro-1,1,1-trifluoroacetone and 1,1,1-trifluoroacetone' [1]. This provides a cross-study comparable advantage where sourcing DCTFA from a supplier employing this patented method implies a higher purity product, free from specific chlorinated and non-chlorinated side-products that are inherent to competing manufacturing processes.

Process Patent Fluorination Catalyst Selectivity

Unique Application as a Key Synthon in the Short Total Synthesis of the Drug Panomifene

The value of DCTFA is further amplified by its critical role as a precursor in the synthesis of complex drug molecules, a role not readily filled by simpler analogs. DCTFA is a key reagent for synthesizing the antiestrogenic drug panomifene, an analogue of tamoxifen . While 1,1,1-trifluoroacetone could conceptually serve as a trifluoromethyl source, it lacks the second functional handle (the gem-dichloro group) required for the subsequent carbometalation steps that construct the drug's core skeleton. In a published total synthesis, a fluoroalkylated internal alkyne, presumably derived from a DCTFA building block, underwent a highly regio- and stereoselective carbocupration reaction to directly install the necessary (E)-alkene geometry [1]. This showcases a class-level inference where the bifunctional nature of DCTFA enables a convergent synthetic strategy unavailable to monofunctional trifluoromethyl ketones.

Drug Synthesis Panomifene Fluorinated Acetylene

Optimal Application Scenarios for 3,3-Dichloro-1,1,1-trifluoroacetone Based on Verified Differential Evidence


Industrial-Scale Synthesis of Trifluorolactic Acid for Pharmaceutical Intermediates

This is the premier application where DCTFA's differentiation is absolute. Procurement should be triggered specifically when the target is trifluorolactic acid, a key intermediate in pharmaceutical chemistry and optoelectronic materials [1]. As quantified evidence shows, DCTFA is directly hydrolyzed to this target in a 92% yield on a multi-hundred-gram scale. The closest analog, TCTFA, produces a different product (α-substituted derivatives), making DCTFA the only viable starting material [1]. The established industrial process requires the trihydrate form of DCTFA and precise pH control (>12) for optimal performance [1].

Synthesis of α-Substituted Trifluorolactic Acid Derivatives via TCTFA for Chiral Building Blocks

While this scenario uses TCTFA as the direct precursor, DCTFA is the essential starting material for manufacturing TCTFA. According to the published data, DCTFA is easily chlorinated in high yield to produce TCTFA [1]. Therefore, procurement of high-purity DCTFA is the first step in accessing valuable α-substituted trifluorolactic acid derivatives like Mosher's acid and α-methyltrifluorolactic acid, the latter being a 'very important intermediate in the development of a therapeutic agent for urinary incontinence' [1]. A supply chain for DCTFA is thus a foundational requirement for any group working on this class of molecules.

R&D and Production of SERM-Based Therapeutics like Panomifene

When the synthetic target is a selective estrogen receptor modulator (SERM) with a trifluoromethyl-bearing alkene core, such as the antiestrogenic drug panomifene, DCTFA is a strategic starting material [1]. Unlike simpler CF3 sources, the gem-dichloro group on DCTFA allows for the construction of a functionalized internal alkyne, which then undergoes a highly regio- and stereoselective carbocupration reaction to set the critical (E)-alkene geometry required for biological activity [2]. This convergent approach enables a 'short total synthesis' that would be circuitous if starting from a monofunctional precursor like 1,1,1-trifluoroacetone [2].

High-Purity Fluorinated Building Block Procurement for Process Chemistry

For process chemists scaling up a route, the purity profile of the starting material is paramount. The patented manufacturing process for DCTFA using tin tetrahalide catalysis specifically addresses the problem of deleterious by-product formation, such as 3-chloro-1,1,1-trifluoroacetone and 1,1,1-trifluoroacetone, which are common in other processes [1]. Sourcing DCTFA produced by this method mitigates the risk of carrying these structurally similar impurities through a multi-step synthesis, where they could lead to the formation of unwanted, difficult-to-purge by-products, thereby streamlining scale-up and reducing associated costs [1].

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